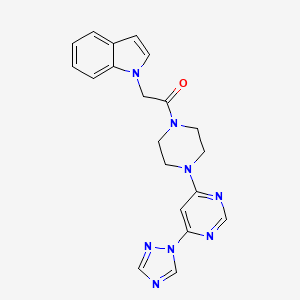

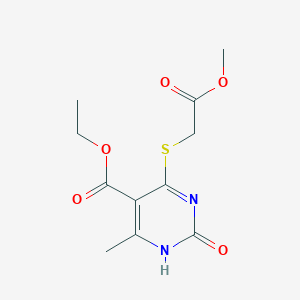

![molecular formula C17H18N4O3S B2537095 Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 852376-88-6](/img/structure/B2537095.png)

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolo-pyridazine compounds are a class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They contain a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

While specific synthesis methods for “Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate” are not available, triazolothiadiazine derivatives have been synthesized via reactions involving various amines and triazole-2-thiol .Molecular Structure Analysis

Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Scientific Research Applications

Anticancer and Antiproliferative Activities

- Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate and its derivatives have shown potential as anticancer agents. For instance, certain fused 1,2,4-triazoles, closely related to the compound , demonstrated potent antiproliferative activity against various cancer cell lines, including HCT-116, A549, and Colo-205 (Zheng, Wang, Zhang, & Liu, 2015). Additionally, 1,2,4-triazolo[4,3-b]pyridazine derivatives inhibited the proliferation of endothelial and tumor cells (Ilić, Ilaš, Liekens, Mátyus, & Kikelj, 2011).

Antimicrobial Activities

- Some derivatives of 1,2,4-triazoles, closely related to the compound, have been synthesized and exhibited good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). This indicates potential applications of such compounds in the development of new antimicrobial agents.

Antioxidant Abilities

- In the realm of antioxidant research, compounds containing the 1,2,4-triazole moiety have shown significant antioxidant abilities. A study found that certain derivatives, including those similar to the compound , displayed antioxidant capacity higher than standard antioxidants like ascorbic acid and BHT (Shakir, Ali, & Hussain, 2017).

Structural and Pharmaceutical Chemistry

- The compound's derivatives are also of interest in structural and pharmaceutical chemistry. Research focusing on the synthesis and properties of related compounds helps in understanding their structural characteristics and potential pharmaceutical applications (Goh, Fun, Nithinchandra, & Kalluraya, 2010). These findings are crucial for drug design and development processes.

Mechanism of Action

Target of Action

Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex chemical compound that is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects

Mode of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, leading to their diverse pharmacological activities .

Biochemical Pathways

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class .

Result of Action

Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class are known to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .

properties

IUPAC Name |

methyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c1-4-13(17(22)24-3)25-15-10-9-14-18-19-16(21(14)20-15)11-5-7-12(23-2)8-6-11/h5-10,13H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNKZQVDDHTYQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

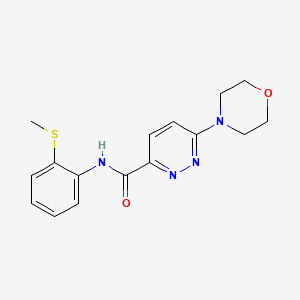

![N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]furan-2-carboxamide](/img/structure/B2537016.png)

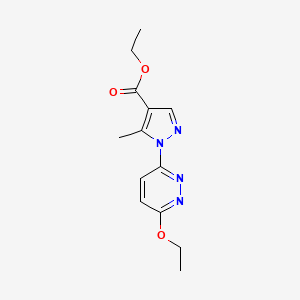

![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2537018.png)

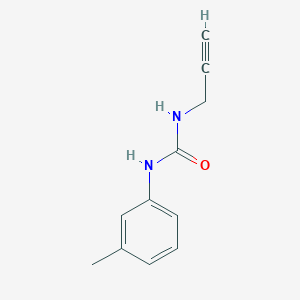

![N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2537020.png)

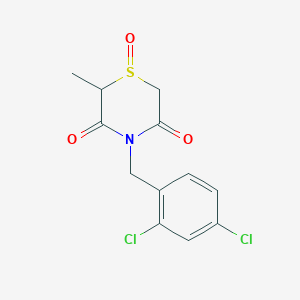

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2537024.png)

![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2537025.png)

![5-Chloro-4-methyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2537028.png)

![(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2537029.png)

![N-(2-methoxyphenyl)-2-methyl-5-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2537034.png)